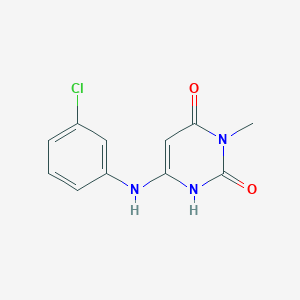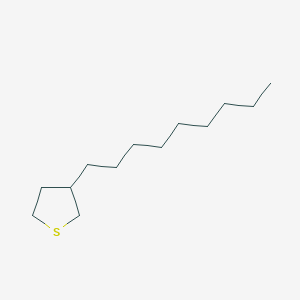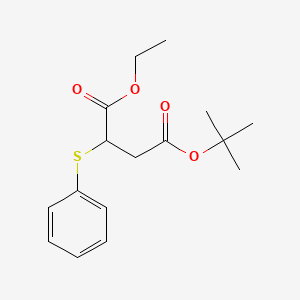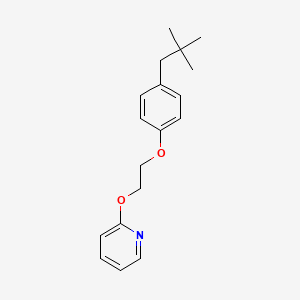
6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-chloroaniline with a pyrimidine derivative under controlled conditions. The process may include steps such as:
Nitration: Introducing a nitro group to the aniline derivative.
Reduction: Reducing the nitro group to an amino group.
Cyclization: Forming the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-Chloroanilino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- 6-[(3-Chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione
Uniqueness
6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both chloroanilino and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
112069-52-0 |
|---|---|
Molekularformel |
C11H10ClN3O2 |
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
6-(3-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10ClN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-4-2-3-7(12)5-8/h2-6,13H,1H3,(H,14,17) |
InChI-Schlüssel |
KPJLKSLXJSEHLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)


